1-N,4-N-dimethylcyclohexane-1,4-diamine

Übersicht

Beschreibung

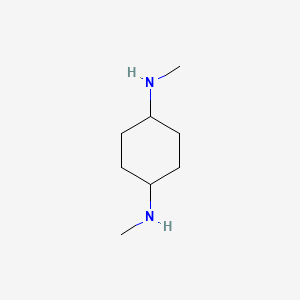

“1-N,4-N-dimethylcyclohexane-1,4-diamine” is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 . It is also known by its IUPAC name N1,N~1~-dimethyl-1,4-cyclohexanediamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with two amine groups (NH2) attached at the 1 and 4 positions, and each of these amine groups is further substituted with two methyl groups (CH3) .Chemical Reactions Analysis

“this compound” can act as a ligand in various chemical reactions. For instance, it can promote N-alkenylation and N-alkylation reactions of amides .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.472 and a boiling point of 78-80 °C at 18 mmHg . Its density is 0.902 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Reactions 1-N,4-N-dimethylcyclohexane-1,4-diamine has been utilized as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. For instance, it facilitates Ni/trans-N,N‘-dimethyl-1,2-cyclohexanediamine in achieving alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes (Saito & Fu, 2007).

Molecular Interaction Studies The compound has been studied for its molecular interactions with sulfuric acid using computational methods. The research indicates that these diamines could be key species in the initial step of the formation of new particles, as they efficiently stabilize sulfuric acid complexes (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Complex Formation with Metals this compound is used in synthesizing chiral N(4) ligands, which in turn form complexes with various metals like iron and manganese. These complexes have been explored as catalysts for enantioselective epoxidation (Guillemot, Neuburger, & Pfaltz, 2007).

Oxygen Interaction and Oxidation Studies The interaction of 1,4-dimethylcyclohexane with oxygen has been extensively studied, revealing insights into the oxidation process and the production of various oxidation products (Chavanne & Bode, 1930).

Application in Asymmetric Synthesis The compound has been employed in the asymmetric synthesis of diamino cyclohexanes, which are key intermediates in the preparation of various pharmaceuticals and fine chemicals (Grepioni, Grilli, Martelli, & Savoia, 1999).

Safety and Hazards

This compound is classified as a skin corrosive and can cause serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Wirkmechanismus

Target of Action

1-N,4-N-dimethylcyclohexane-1,4-diamine is primarily used as a ligand in various chemical reactions A ligand is a molecule that binds to another (usually larger) molecule

Mode of Action

The compound acts as a ligand, promoting N-alkenylation and N-alkylation reactions of amides . This means it facilitates the addition of alkyl or alkenyl groups to amides, which are compounds with a functional group consisting of a carbonyl (C=O) and a nitrogen (N).

Biochemical Pathways

Instead, it is involved in chemical reactions, such as the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, and the synthesis of N-arylpyridones from 2-substituted pyridines and aryl halides .

Pharmacokinetics

Its physical and chemical properties such as boiling point (78-80 °c/18 mmhg), density (0902 g/mL at 25 °C), and refractive index (n20/D 1472) have been reported .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. It helps in the formation of new compounds with potential applications in various fields, including pharmaceuticals .

Eigenschaften

IUPAC Name |

1-N,4-N-dimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-3-5-8(10-2)6-4-7/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMXOFKBHKHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274932 | |

| Record name | 1-N,4-N-dimethylcyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-01-3 | |

| Record name | 1-N,4-N-dimethylcyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

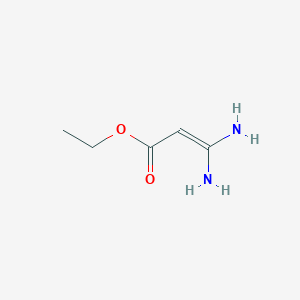

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)